N-Ethyl vs. N-Methyl Substitution: Molecular Weight and Lipophilicity Comparison for Lead Optimization
(1-Ethylazetidin-3-yl)methanol exhibits a molecular weight of 115.17 g/mol, which is 14.02 g/mol higher than the N-methyl analog (1-methylazetidin-3-yl)methanol (MW: 101.15 g/mol), corresponding precisely to the mass difference of one methylene (-CH₂-) unit [1]. This mass difference is accompanied by a distinct lipophilicity profile: the target compound has a computed XLogP3-AA value of 0, whereas the N-methyl analog exhibits a logP of -0.26 [2]. The ΔlogP of +0.26 units represents a measurable increase in lipophilicity that can influence membrane permeability and pharmacokinetic behavior in drug candidates [3].
| Evidence Dimension | Molecular Weight and Lipophilicity (LogP) |
|---|---|
| Target Compound Data | MW: 115.17 g/mol; XLogP3-AA: 0 |
| Comparator Or Baseline | (1-Methylazetidin-3-yl)methanol: MW 101.15 g/mol; LogP -0.26 |
| Quantified Difference | ΔMW = +14.02 g/mol (13.9% increase); ΔLogP = +0.26 units |
| Conditions | Computed physicochemical properties from PubChem database (XLogP3 and XLogP3-AA methods) |
Why This Matters
This quantifiable difference in molecular weight and lipophilicity directly affects ADME properties in drug discovery, making N-ethyl substitution a critical parameter for lead optimization decisions.
- [1] PubChem. (2024). (1-Methylazetidin-3-yl)methanol - Computed Properties. MW: 101.15 g/mol. View Source
- [2] PubChem. (2024). (1-Ethylazetidin-3-yl)methanol - Computed Properties. XLogP3-AA: 0. View Source
- [3] Lombardo, F. et al. (2000). ElogP oct: A Tool for Lipophilicity Determination in Drug Discovery. J. Med. Chem. 43(15): 2922-2928. View Source
